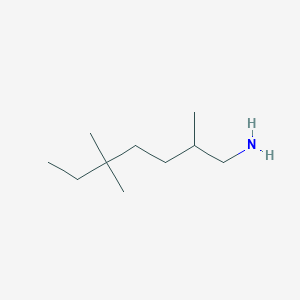
2,5,5-Trimethylheptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,5-Trimethylheptan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by its branched structure, which includes three methyl groups attached to a heptane chain. The presence of the amine group (-NH2) makes it a primary amine, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethylheptan-1-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of 2,5,5-Trimethylheptan-1-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Alkylation of Ammonia: Direct alkylation of ammonia with 2,5,5-Trimethylheptan-1-bromide can produce the desired amine. This reaction typically requires a large excess of ammonia to ensure the formation of the primary amine.
Gabriel Synthesis: This method involves the reaction of 2,5,5-Trimethylheptan-1-bromide with potassium phthalimide, followed by hydrolysis to yield the primary amine.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination due to its efficiency and high yield. The process is typically carried out in continuous flow reactors to ensure consistent product quality and to minimize reaction times.
Chemical Reactions Analysis
Types of Reactions
2,5,5-Trimethylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso, nitro, or nitrile derivatives under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso, nitro, or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or sulfonylated amines.
Scientific Research Applications
2,5,5-Trimethylheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and surfactants.
Mechanism of Action
The mechanism of action of 2,5,5-Trimethylheptan-1-amine involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,5,5-Trimethylhexan-1-amine: Similar structure but with a shorter carbon chain.
2,5,5-Trimethylheptan-2-amine: The amine group is attached to the second carbon instead of the first.
2,5,5-Trimethylheptan-3-amine: The amine group is attached to the third carbon.
Uniqueness
2,5,5-Trimethylheptan-1-amine is unique due to its specific branching and the position of the amine group, which can influence its reactivity and interaction with other molecules. This structural uniqueness can result in different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,5,5-trimethylheptan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-5-10(3,4)7-6-9(2)8-11/h9H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHTYBGUBWXTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CCC(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2868584.png)
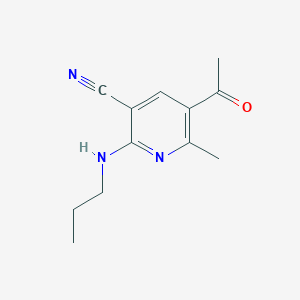
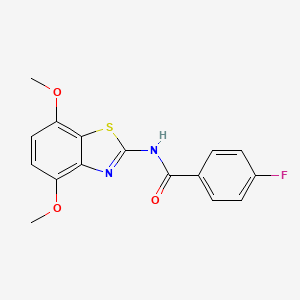
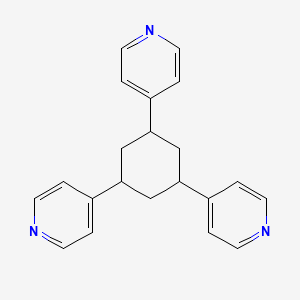
![1-(3-methoxyphenyl)-N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2868592.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2868593.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide](/img/structure/B2868594.png)
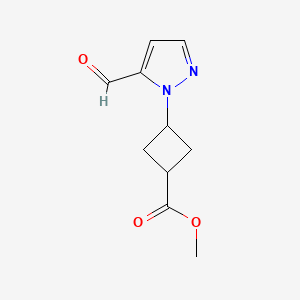
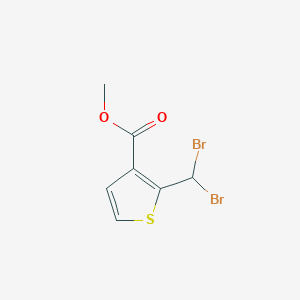
![N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2868599.png)
![methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]methyl}-4-methoxybenzoate](/img/structure/B2868600.png)
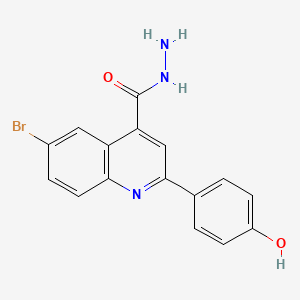
![4-methoxy-1-phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2868604.png)
![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2868605.png)
